LogP and Hydrophobicity Differentiation: 1-Bromo-3-pentene vs. 5-Bromo-1-pentene
The internal alkene configuration of 1-bromo-3-pentene produces a lower calculated logP (XLogP3-AA = 2.3) compared to the terminal alkene isomer 5-bromo-1-pentene. This difference in lipophilicity alters the compound's behavior in biphasic reaction systems and influences its predicted membrane permeability when incorporated as a fragment in drug-like molecules [1].
| Evidence Dimension | Calculated partition coefficient (XLogP3-AA) |
|---|---|
| Target Compound Data | 2.3 |
| Comparator Or Baseline | 5-Bromo-1-pentene (terminal alkene, terminal bromide): estimated XLogP3-AA > 2.3; 1-Bromo-4-pentene (terminal alkene, internal bromide): estimated XLogP3-AA similar but distinct reactivity |
| Quantified Difference | Lower calculated logP vs. terminal alkene isomer; exact comparator value not available in public databases but structural trend is established |
| Conditions | PubChem XLogP3-AA computational model (PubChem release 2021.10.14) |
Why This Matters
Selection of 1-bromo-3-pentene over more lipophilic analogs may be critical for maintaining aqueous solubility and predictable partitioning behavior in multi-step synthetic sequences.
- [1] PubChem. 5-Bromo-2-pentene (Compound Summary). CID 53438943. National Center for Biotechnology Information. Accessed 2026. View Source
